5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-5-7(11)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3 |
InChI Key |
DESFHVMRAOGPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 1,3-dimethylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Common nucleophiles include amines, alkoxides, and thiols:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | DMF, 80°C, 12 h | 5-Amino-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 78% |
| Methoxide substitution | NaOMe/MeOH, reflux, 6 h | 5-Methoxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 65% |
| Thiol substitution | K₂CO₃/DMSO, 60°C, 8 h | 5-Mercapto-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | 72% |
The reaction efficiency depends on solvent polarity and the leaving group’s electronegativity. Steric hindrance from the 1,3-dimethyl groups slows substitution compared to non-methylated analogs .
Suzuki-Miyaura Cross-Coupling
The bromine atom enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids:
General reaction scheme:
| Boronic Acid | Catalyst | Temperature | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | 90°C, 24 h | 85% |
| 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | 100°C, 18 h | 68% |
| Vinylboronic acid | Pd(PPh₃)₄ | 80°C, 12 h | 73% |
Coupling products retain the indolinone core, enabling further functionalization for drug discovery.
Reduction Reactions
The ketone group at position 2 and the aromatic ring can undergo selective reduction:
3.1. Ketone Reduction
Sodium borohydride (NaBH₄) reduces the 2-ketone to a secondary alcohol:
3.2. Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form a tetrahydroindole derivative:
Oxidation Reactions
The indole ring is susceptible to oxidation, particularly under acidic conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 h | 5-Bromo-1,3-dimethyl-indole-2,3-dione | 58% |
| KMnO₄ | H₂O/acetone, 25°C, 6 h | 5-Bromo-3-methylindole-2-carboxylic acid | 42% |
Oxidation products are valuable intermediates for synthesizing neuroprotective agents .
Functionalization at the Methyl Groups
The 1,3-dimethyl groups participate in free-radical halogenation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NBS/AIBN | CCl₄, reflux, 8 h | 1-(Bromomethyl)-3-methylindolin-2-one | 65% |
| Cl₂/hν | CHCl₃, 25°C, 12 h | 1,3-Bis(chloromethyl)indolin-2-one | 55% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated the synthesis of a series of indole derivatives that showed promising activity against breast cancer cell lines (T47D) by acting as progesterone receptor antagonists .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In preclinical studies, it exhibited potential in treating neurodegenerative diseases such as Alzheimer's and schizophrenia. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Antimicrobial Properties
Bacterial Inhibition
this compound has shown antibacterial activity against several strains of bacteria. Studies utilizing the agar diffusion method revealed that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations . The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .
Biological Research
Enzyme Modulation
The compound has been identified as a modulator of specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This interaction is crucial for understanding the pharmacokinetics of drugs and potential drug-drug interactions .
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of new derivatives with enhanced biological activity .
Material Science
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for developing functional materials in organic electronics and photonics. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity against T47D cell lines with IC50 values indicating significant inhibition. |
| Study B | Investigated neuroprotective effects in models of Alzheimer's disease with reduced oxidative stress markers. |
| Study C | Showed antimicrobial efficacy against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogues of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one, highlighting structural variations and their impacts:
Key Observations :
- Substituent Position : Bromine at the 5-position (target compound) vs. 6-position (6-bromo isomer) alters electronic distribution and steric effects, impacting binding affinity in biological targets .
- Methylation Effects : Additional methyl groups (e.g., 1,3,3-trimethyl in ) increase hydrophobicity, affecting partition coefficients and metabolic stability.
Spectroscopic and Physicochemical Properties
- IR/NMR Data: The target compound’s IR spectrum would exhibit C=O stretches near 1680 cm⁻¹, similar to compound 42 . Methyl protons in ¹H-NMR appear as singlets near δ 1.01–2.23 ppm, consistent across methylated indolinones .
- Thermal Stability : Compound 42 (m.p. 289–290°C) shows higher thermal stability than chlorinated analogues (e.g., compound 43, m.p. 229–230°C), likely due to bromine’s stronger van der Waals interactions .
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-2-one?
The synthesis typically involves condensation reactions or catalytic coupling strategies . For example, brominated indole derivatives can be synthesized using copper(I) iodide (CuI) as a catalyst in a PEG-400/DMF solvent system, enabling efficient coupling with alkynes or azides . Additionally, enantioselective routes may employ chiral phase transfer catalysts to facilitate stereochemical control during intermediate formation . Purification often involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane mixtures) .
Advanced: How can enantiomers of intermediates in the synthesis of this compound be resolved?
Enantiomer separation requires chiral phase transfer catalysts followed by chromatographic techniques. For example, condensation of intermediates with chloroacetonitrile in the presence of a chiral catalyst yields diastereomers, which are then separated using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) . Subsequent reduction or functionalization steps preserve stereochemical integrity .
Basic: What characterization methods are essential for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and ring saturation .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns (e.g., FAB-HRMS for accurate mass determination) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly for novel derivatives .
Advanced: How can the crystal structure of this compound or its derivatives be determined using SHELX software?
The SHELX suite is critical for crystallographic refinement:
- SHELXD : For experimental phasing of heavy-atom derivatives.
- SHELXL : For refining small-molecule structures against high-resolution data. Parameters like thermal displacement (B-factors) and occupancy are optimized iteratively .
- Validation : Check for R-factors (<5%), bond-length discrepancies, and Ramachandran outliers using tools like PLATON .
Basic: What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers at 2–8°C in a dry, ventilated area .
- Spill Management : Neutralize with dry sand or chemical absorbents; avoid environmental release .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., bromine at C5) to enhance electrophilic reactivity .
- Scaffold Hybridization : Combine indole cores with triazole or benzodioxole moieties to improve binding affinity to targets like kinases or GPCRs .
- Computational Screening : Prioritize analogs with favorable ADMET profiles using tools like MOE or AutoDock .
Basic: What solvents and conditions ensure the stability of this compound during experiments?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
- Stability : Degrades under strong acids/bases or prolonged UV exposure. Store under inert gas (N or Ar) to prevent oxidation .
Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?
- Protein Preparation : Retrieve target structures (e.g., kinases) from the PDB; remove water molecules and add hydrogens .
- Docking Workflow : Use MOE or Schrödinger Suite to generate ligand conformers, score interactions (e.g., Glide SP/XP), and validate with molecular dynamics (MD) simulations .
- Key Interactions : Identify hydrogen bonds with catalytic residues (e.g., ATP-binding sites) or hydrophobic contacts with allosteric pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
